An In-depth Technical Guide to 4-Chloro-6-(methoxycarbonyl)picolinic acid
An In-depth Technical Guide to 4-Chloro-6-(methoxycarbonyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS 293294-71-0), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon available data and established chemical principles, this document details its properties, potential synthesis, reactivity, and applications, offering field-proven insights for researchers and developers.
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science. The presence of the pyridine ring and the carboxylic acid functionality imparts unique electronic and chelating properties, making them versatile scaffolds for the development of novel therapeutic agents and functional materials. Substituted picolinic acids are key components in a variety of pharmacologically active molecules, including anti-inflammatory, anti-viral, and anti-cancer agents. The specific substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity. 4-Chloro-6-(methoxycarbonyl)picolinic acid, with its chloro and methoxycarbonyl substituents, represents a valuable building block for the synthesis of more complex molecules with tailored biological activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of 4-Chloro-6-(methoxycarbonyl)picolinic acid.
| Property | Value | Source |
| CAS Number | 293294-71-0 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| IUPAC Name | 4-chloro-6-(methoxycarbonyl)picolinic acid | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Molecular Structure and Reactivity
The structure of 4-Chloro-6-(methoxycarbonyl)picolinic acid dictates its chemical behavior and potential for further functionalization.
Caption: Chemical structure of 4-Chloro-6-(methoxycarbonyl)picolinic acid.
The reactivity of this molecule is governed by its three key functional groups: the carboxylic acid, the methyl ester, and the chloro substituent on the electron-deficient pyridine ring.
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Carboxylic Acid (C2-position): This group can undergo standard reactions of carboxylic acids, such as esterification, amide bond formation, and reduction. Its acidity will be influenced by the electron-withdrawing nature of the pyridine ring and the chloro substituent.
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Methyl Ester (C6-position): The ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. It can also react with nucleophiles, such as amines, to form amides.
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Chloro Substituent (C4-position): The chlorine atom is at a position activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen and the two carboxyl groups. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a key handle for molecular diversification.
Proposed Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-Chloro-6-(methoxycarbonyl)picolinic acid.
Step-by-Step Experimental Protocol (Theoretical)
Step 1: Diesterification of 4-Hydroxypyridine-2,6-dicarboxylic acid
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Suspend 4-hydroxypyridine-2,6-dicarboxylic acid in an excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
Rationale: The acid-catalyzed esterification is a standard and efficient method for converting carboxylic acids to their corresponding methyl esters.
Step 2: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
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To the dimethyl 4-hydroxypyridine-2,6-dicarboxylate, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Heat the reaction mixture under reflux until the starting material is consumed.
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Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.
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Neutralize the solution with a base (e.g., sodium carbonate).
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Extract the product with a suitable organic solvent.
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Dry the organic layer and concentrate to obtain dimethyl 4-chloropyridine-2,6-dicarboxylate.
Rationale: The hydroxyl group at the 4-position of the pyridine ring can be converted to a chloro group using standard chlorinating reagents.
Step 3: Selective Monohydrolysis
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Dissolve the dimethyl 4-chloropyridine-2,6-dicarboxylate in a suitable solvent system (e.g., a mixture of THF and water).
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Cool the solution in an ice bath and add one equivalent of a base, such as lithium hydroxide (LiOH).
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Stir the reaction at low temperature and monitor its progress carefully to favor the hydrolysis of one ester group.
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Once the desired product is formed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent.
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Dry the organic layer and concentrate to yield 4-Chloro-6-(methoxycarbonyl)picolinic acid.
Rationale: Selective hydrolysis of one of the two ester groups can often be achieved by using a stoichiometric amount of base at low temperatures. The ester at the 2-position may be more sterically hindered, potentially favoring hydrolysis at the 6-position, though this would need to be confirmed experimentally.
Purification
The crude product can be purified using standard laboratory techniques:
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Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for obtaining highly pure material.
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Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from impurities.
Spectral Data (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecule's structure.
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl ester protons would be observed further upfield. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the carbonyl carbons of the carboxylic acid and the ester would be the most downfield.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (215.59 g/mol ). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
Safety and Handling
Based on available safety data sheets, 4-Chloro-6-(methoxycarbonyl)picolinic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[2]
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
Potential Applications in Research and Drug Development
While specific applications for 4-Chloro-6-(methoxycarbonyl)picolinic acid have not been documented in the searched literature, its structure suggests several potential areas of use for researchers and drug development professionals.
Caption: Potential application areas for 4-Chloro-6-(methoxycarbonyl)picolinic acid.
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Medicinal Chemistry Scaffold: This molecule serves as a trifunctional building block. The carboxylic acid can be used for amide coupling to introduce various side chains or to link to a biological target. The chloro group can be displaced by nucleophiles to build molecular complexity. The ester provides a handle for further modification or can be maintained as part of the final molecule. The picolinic acid motif itself is a known pharmacophore in many drug candidates.
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Agrochemical Research: Substituted pyridines are a common feature in herbicides and fungicides. This compound could serve as a starting material for the synthesis of new agrochemicals.
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Materials Science: The chelating ability of the picolinic acid moiety makes it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Conclusion
4-Chloro-6-(methoxycarbonyl)picolinic acid is a promising, yet underexplored, chemical entity. Its substituted pyridine core provides a versatile platform for the synthesis of a wide range of more complex molecules. While a comprehensive experimental dataset for this compound is not yet available in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential applications. It is hoped that this technical guide will stimulate further research into this compound and unlock its full potential in medicinal chemistry, agrochemicals, and materials science.
Starting Material
Meisenheimer Complex (Intermediate)
Substituted Product
